molecular formula C21H20N4O2S B2475841 N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034391-60-9

N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide

Cat. No. B2475841
CAS RN: 2034391-60-9
M. Wt: 392.48
InChI Key: WJBVPQUHHFKHHA-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • The study by Carrington et al. (1972) discusses the synthesis and decomposition of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, highlighting the complex chemical reactivity and potential applications in creating various derivatives through chemical transformations, which could be relevant to the synthesis or study of N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide (Carrington, D. L., Clarke, K., Hughes, C. G., & Scrowston, R. M., 1972).
  • Meziane et al. (1998) developed a mild, efficient solvent-free synthesis method for creating ethyl 1-oxo-1,2-dihydro-pyrimido[1,6-a]benzimidazol-4-carboxylates, demonstrating the potential for innovative, environmentally friendly synthesis approaches that might be applicable to the compound of interest (Meziane, M., Rahmouni, M., Bazureau, J., & Hamelin, J., 1998).

Crystal Structure Analysis

  • Sharma et al. (2016) reported the crystal structure of a related compound, providing insights into molecular configurations and intermolecular interactions. Such structural analyses are crucial for understanding the physicochemical properties of complex molecules like N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide (Sharma, P., Subbulakshmi, K. N., Narayana, B., Sarojini, B., & Kant, R., 2016).

Pharmacological Applications

  • Mesangeau et al. (2011) synthesized a series of compounds for evaluation as selective MT2 receptor ligands, showcasing the potential pharmacological applications of structurally related compounds in modulating melatonin receptors. This highlights the broader relevance of studying compounds like N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide in the context of receptor-targeted drug discovery (Mesangeau, C., Fraise, M., Delagrange, P., Caignard, D., Boutin, J., Berthelot, P., & Yous, S., 2011).

Material Science and Photophysical Properties

  • Uchida et al. (1990) explored the thermally irreversible and fatigue-resistant photochromic properties of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives. Such studies on photochromic behavior are essential for developing new materials for optical storage, switches, and sensors, potentially relevant to compounds like N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide (Uchida, K., Nakayama, Y., & Irie, M., 1990).

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-25(2)18(16-13-28-19-10-6-4-8-15(16)19)12-23-20(26)21(27)24-17-9-5-3-7-14(17)11-22/h3-10,13,18H,12H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBVPQUHHFKHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide

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